DACN(Tos)*HCl
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Overview
Description
1-[(4-Methylphenyl)sulfonyl]-1,5-diazacyclonon-7-yne hydrochloride: is a click chemistry reagent containing a cycloalkyne group. The alkyne moiety within the ring has a unique bent structure and high reactivity toward cycloaddition reactions, such as strain-promoted azide-alkyne cycloadditions by using cycloalkynes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Methylphenyl)sulfonyl]-1,5-diazacyclonon-7-yne hydrochloride involves the reaction of 1,5-diazacyclonon-7-yne with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: Industrial production of 1-[(4-Methylphenyl)sulfonyl]-1,5-diazacyclonon-7-yne hydrochloride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Methylphenyl)sulfonyl]-1,5-diazacyclonon-7-yne hydrochloride undergoes various types of reactions, including:
Cycloaddition Reactions: The compound is highly reactive in strain-promoted azide-alkyne cycloadditions, forming triazoles
Substitution Reactions: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Cycloaddition Reactions: Typically involve azides and are carried out in the presence of copper catalysts or under copper-free conditions using strain-promoted methods.
Substitution Reactions: Involve nucleophiles such as amines or thiols and are carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products:
Triazoles: Formed from cycloaddition reactions with azides.
Substituted Derivatives: Formed from substitution reactions with various nucleophiles.
Scientific Research Applications
1-[(4-Methylphenyl)sulfonyl]-1,5-diazacyclonon-7-yne hydrochloride finds applications in multiple research fields, including:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugation.
Biology: Employed in labeling and imaging studies due to its high reactivity and specificity.
Medicine: Investigated for drug development, particularly in the synthesis of antibody-drug conjugates.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-[(4-Methylphenyl)sulfonyl]-1,5-diazacyclonon-7-yne hydrochloride involves its high reactivity toward cycloaddition reactions. The alkyne moiety within the ring has a unique bent structure, which facilitates strain-promoted azide-alkyne cycloadditions. This reactivity is harnessed in various applications, including molecular conjugation and bioconjugation .
Comparison with Similar Compounds
- 1-[(4-Methylphenyl)sulfonyl]-1,5-diazacyclonon-7-yne
- 1-[(4-Methylphenyl)sulfonyl]-1,5-diazacyclonon-7-yne maleimide
Uniqueness: 1-[(4-Methylphenyl)sulfonyl]-1,5-diazacyclonon-7-yne hydrochloride stands out due to its high thermal and chemical stability along with comparable click reactivity. Its unique bent structure and high reactivity toward cycloaddition reactions make it a valuable reagent in click chemistry and bioconjugation .
Properties
IUPAC Name |
1-(4-methylphenyl)sulfonyl-1,5-diazacyclonon-7-yne;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S.ClH/c1-13-5-7-14(8-6-13)19(17,18)16-11-3-2-9-15-10-4-12-16;/h5-8,15H,4,9-12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTZOSSXITQXUOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCNCC#CC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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